BenchChemオンラインストアへようこそ!

(Rac)-Lys-SMCC-DM1

ADC Linker Stability Bioconjugation Maleimide Chemistry

Procure (Rac)-Lys-SMCC-DM1, the racemate of the active T-DM1 metabolite, for consistent ADC research. This high-purity conjugate features the validated non-cleavable MCC linker, ensuring payload retention until lysosomal degradation. Ideal for programs targeting HER2+ solid tumors or hematologic malignancies.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Cat. No. B10795405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Lys-SMCC-DM1
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN2C(=O)C=CC2=O)C(=O)N
InChIInChI=1S/C12H16N2O3/c13-12(17)9-3-1-8(2-4-9)7-14-10(15)5-6-11(14)16/h5-6,8-9H,1-4,7H2,(H2,13,17)
InChIKeyIBLSXJXHUXUHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide (MCC Linker): A Non-Cleavable ADC Building Block with Validated Clinical Utility


4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide (commonly abbreviated as MCC, CAS 104676-09-7) is a maleimide-containing cyclohexane carboxamide that functions as a non-cleavable heterobifunctional linker [1]. Its core structure features a maleimide group for covalent thiol conjugation via Michael addition, separated by a rigid cyclohexyl spacer from a carboxamide terminus—a scaffold that underpins its established role in antibody-drug conjugate (ADC) synthesis, most notably in the FDA-approved therapeutic Kadcyla (ado-trastuzumab emtansine, T-DM1) [2]. The compound is supplied as a light yellow to brown solid with a purity specification of ≥95.0% and a molecular weight of 236.27 g/mol, requiring storage at -20°C under argon to preserve maleimide reactivity .

Why 4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide Cannot Be Replaced by Other Maleimide Linkers Without Risking Conjugate Integrity


In bioconjugation workflows, the substitution of one maleimide-bearing linker for another is not a neutral act: the linker scaffold profoundly dictates conjugate stability, solubility, and downstream pharmacological performance [1]. MCC occupies a unique, validated position within this landscape. Its non-cleavable cyclohexane carboxamide core confers a specific balance of hydrophobicity and rigidity that has been directly correlated with both linker-plasma stability and the characteristic toxicity profile of resulting ADCs (e.g., T-DM1-associated hepatotoxicity) [2][3]. Critically, head-to-head studies demonstrate that alternative scaffolds—whether the more flexible alkyl chain of SMCC or the hydrophilic 1,3-dioxane ring of MD linkers—produce quantifiably different conjugate behaviors, including altered plasma stability and release kinetics [4]. Therefore, the assumption that any maleimide reagent with a thiol-reactive group is functionally interchangeable ignores these documented, quantitative divergences in biophysical and in vitro outcomes.

Quantitative Differentiation of 4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide: Head-to-Head Evidence Against Key Comparators


MCC vs. MD Linker: Quantitatively Superior Plasma Stability Demonstrated for Maleimidomethyl-Dioxane Conjugates

Direct head-to-head comparison using a FRET-based probe demonstrates that conjugates formed with an MD (maleimidomethyl-1,3-dioxane) linker exhibit superior stability relative to those formed with an MCC linker when incubated in human plasma [1]. This finding challenges the assumption that the cyclohexane core of MCC provides optimal plasma stability among maleimide linkers. The MD linker's accelerated succinimide ring opening contributes to stabilized conjugates, a property not equally shared by MCC-based constructs.

ADC Linker Stability Bioconjugation Maleimide Chemistry

BMCA (MCC-Derived Methylketone) vs. APM: Complete Hydrazone Conjugation Efficiency on pHPMA Polymer

In a study of pH-labile hydrazone cross-linkers, BMCA (1-(N-3-butanone)-4-(N-maleimidomethyl) cyclohexane carboxamide)—a derivative of the MCC core—was directly compared to APM (N-4-acetylphenyl maleimide). BMCA exhibited 'excellent reactivity toward hydrazide-derivatized pHPMA with essentially complete hydrazone conjugation to polymer reactive sites', while APM coupled only ~60% of available reactive sites on the polymer despite a 3-fold molar excess [1]. This demonstrates that the cyclohexane carboxamide scaffold in BMCA, which is shared with MCC, provides a significant reactivity advantage over the phenyl maleimide alternative in this context.

Hydrazone Chemistry Polymer Conjugation Drug Delivery

MCC-DM1 ADC Cytotoxicity: Broad Efficacy Demonstrated Against NHL Cell Lines in Vitro

The antibody-drug conjugate anti-CD22-MCC-DM1, which employs MCC as the non-cleavable linker, exhibits broad in vitro efficacy against multiple non-Hodgkin lymphoma (NHL) cell lines [1]. While this is not a direct comparator study of the linker alone, it establishes a benchmark for the functional potency of the MCC-DM1 payload conjugate. This performance serves as a reference point against which other linker-drug combinations can be evaluated.

Antibody-Drug Conjugate Non-Hodgkin Lymphoma Cytotoxicity Assay

MCC-DM1 vs. mc-MMAF: Differentiated Platform Toxicity Profiles Observed in Preclinical Studies

A review of non-cleavable linkers notes that different ADC platforms exhibit distinct toxicities: MCC-DM1 conjugates (e.g., T-DM1) are associated with liver toxicity, while mc-MMAF conjugates are linked to ocular toxicity [1]. This class-level observation underscores that the choice of linker scaffold (MCC cyclohexane carboxamide vs. maleimidocaproyl chain) contributes to the overall safety profile of the ADC, beyond the payload alone.

ADC Toxicology Linker Comparison Preclinical Safety

MCC Linker Enables Quantifiable Plasma Stability and Pharmacokinetic Characterization in T-DM1

An immuno-affinity capture LC-MS/MS assay was developed to quantify the antibody-conjugated drug (acDrug) component of T-DM1, which utilizes the MCC linker [1]. The assay was validated over a concentration range of 17.09–1709.44 ng/mL and applied to evaluate in vitro plasma linker stability and preclinical pharmacokinetics in rats. This demonstrates that MCC enables robust analytical characterization of ADC stability and PK, a critical requirement for regulatory submissions.

ADC Pharmacokinetics Linker Stability LC-MS/MS

Recommended Research and Industrial Use Cases for 4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide Based on Quantitative Evidence


Synthesis of Antibody-Drug Conjugates (ADCs) Targeting NHL and Solid Tumors

MCC is the validated linker of choice for generating ADCs with the maytansinoid payload DM1, as exemplified by the FDA-approved T-DM1 (Kadcyla) [1]. The broad in vitro efficacy of anti-CD22-MCC-DM1 against NHL cell lines [2] and the established PK/PD framework [3] make it a low-risk, high-reference starting point for new ADC programs targeting hematologic malignancies or HER2+ solid tumors. Its non-cleavable nature ensures payload retention until lysosomal degradation, minimizing systemic release.

Preparation of pH-Labile Hydrazone Conjugates for Controlled Drug Release

Derivatives of MCC, such as BMCA, demonstrate essentially complete hydrazone conjugation to pHPMA polymers, outperforming APM by ~40 percentage points [4]. Researchers developing pH-sensitive drug delivery systems should consider the MCC core when designing hydrazone-forming linkers, as it confers superior reactivity with hydrazide-functionalized polymers. This application is particularly relevant for polymer-drug conjugates requiring pH-triggered release in tumor microenvironments.

Bioconjugation for Tumor-Homing Peptide-Drug Conjugates

MCC has been successfully employed to conjugate the tumor-homing cyclopeptide c(CGisoDGRG) to nanodrug delivery systems targeting neoplastic tissues, with the succinimide ring contributing to stabilized interactions with αvβ3 integrin [5]. This application demonstrates MCC's utility beyond traditional ADCs, in creating peptide-based targeting ligands for diagnostic or therapeutic nanoparticle formulations.

Preclinical Pharmacokinetic and Stability Assessment of ADC Candidates

The robust LC-MS/MS assay developed for quantifying MCC-DM1 in plasma (validated range: 17.09–1709.44 ng/mL) [3] serves as a methodological template for characterizing novel ADCs containing MCC or structurally related linkers. This scenario is ideal for teams needing to generate reliable preclinical PK data for regulatory or publication purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Lys-SMCC-DM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.